molecular formula C9H12O4 B8496912 Ethyl 4-(prop-2-ynoxy)acetoacetate

Ethyl 4-(prop-2-ynoxy)acetoacetate

Cat. No.: B8496912
M. Wt: 184.19 g/mol
InChI Key: CCSJKWOSTQWSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(prop-2-ynoxy)acetoacetate is a β-ketoester derivative featuring a propargyl ether (prop-2-ynoxy) substituent at the 4-position of the acetoacetate backbone. This compound is of interest in organic synthesis due to its reactive alkyne group, which enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific transformations .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 3-oxo-4-prop-2-ynoxybutanoate

InChI

InChI=1S/C9H12O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h1H,4-7H2,2H3

InChI Key

CCSJKWOSTQWSGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COCC#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of ethyl acetoacetate derivatives, highlighting substituent effects:

Compound Name Substituent Key Functional Groups Synthesis Method Applications/Reactivity References
Ethyl 4-(prop-2-ynoxy)acetoacetate Prop-2-ynoxy β-ketoester, alkyne Likely alkylation of ethyl acetoacetate Click chemistry, drug delivery
Ethyl acetoacetate None (parent compound) β-ketoester Claisen condensation Intermediate in heterocycles
Ethyl 4-(naphthalen-2-yl)-2-oxocyclohex-3-enecarboxylate Naphthyl, cyclohexenone β-ketoester, aromatic, enone Michael addition of chalcones Anticancer agents, dyes
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxocyclohex-3-enecarboxylate Benzodioxolyl β-ketoester, electron-rich aromatic Aldol condensation Antimicrobial studies
Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate Coumarinyloxy β-ketoester, coumarin ether Condensation with salicylaldehydes Fluorescent probes
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Chlorophenoxy β-ketoester, aryl ether Etherification of ethyl acetoacetate Pesticide intermediates

Physicochemical Properties

  • Polarity and Solubility : The propargyl ether group increases the compound’s hydrophobicity compared to unsubstituted ethyl acetoacetate but less so than aryl ethers (e.g., benzodioxolyl derivatives), which have higher molecular weights and extended conjugation .

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